molecular formula C19H21N3O3S B2688630 N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide CAS No. 852141-55-0

N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide

Cat. No.: B2688630
CAS No.: 852141-55-0
M. Wt: 371.46
InChI Key: PBEJVRUPPPVOLH-UHFFFAOYSA-N
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Description

N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide is a complex organic compound featuring a pyrazole ring, a phenyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide typically involves multiple steps:

  • Formation of the Pyrazole Ring: : The initial step involves the cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions.

  • Acetylation: : The pyrazole intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to introduce the acetyl group at the nitrogen atom of the pyrazole ring.

  • Sulfonamide Formation: : The final step involves the reaction of the acetylated pyrazole with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.

  • Reduction: : Reduction of the acetyl group can yield the corresponding alcohol, while reduction of the sulfonamide group can lead to the formation of amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Hydroxylated derivatives: from oxidation.

    Alcohols and amines: from reduction.

    Halogenated or nitro-substituted derivatives: from substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in the study of enzyme inhibition and receptor binding assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory conditions.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism by which N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide exerts its effects is likely related to its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide
  • N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]propane-1-sulfonamide

Uniqueness

Compared to similar compounds, N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide may exhibit unique biological activities due to the specific length and flexibility of the ethane-1-sulfonamide linkage. This can influence its binding affinity and selectivity towards different molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[3-(2-acetyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-3-26(24,25)21-17-11-7-10-16(12-17)18-13-19(22(20-18)14(2)23)15-8-5-4-6-9-15/h4-12,19,21H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEJVRUPPPVOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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